2-Fluorophenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-fluorophenylboronic acid derivatives and related compounds often involves cross-coupling reactions and halogenation techniques. One practical synthesis route involves the cross-coupling reaction of 2-fluoro-4-bromoiodobenzene with phenylboronic acid, yielding 2-fluoro-4-bromobiphenyl with good yield. This method, however, faces challenges such as the high cost and toxic nature of the reagents used, including palladium and phenylboronic acid (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of 2-fluorophenylboronic acid is characterized by the presence of a fluorine atom directly bonded to the aromatic ring, which significantly influences its reactivity and binding properties. This fluorine substitution enhances the acid's ability to participate in boronate ester formation, a key interaction in various chemical sensing and binding applications (Anzai, 2016).
Chemical Reactions and Properties
2-Fluorophenylboronic acid is known for its ability to undergo Suzuki-Miyaura cross-coupling reactions, a widely utilized method in organic synthesis for forming carbon-carbon bonds. This reaction involves the coupling of aryl- and vinyl-boronic acids with aryl- and vinyl-halides or triflates in the presence of a palladium catalyst, highlighting the versatility and reactivity of boronic acids in creating complex molecular architectures (Wolfson & Levy‐Ontman, 2020).
Scientific Research Applications
General Properties and Applications : Fluoro-substituted boronic acids, such as 2-Fluorophenylboronic acid, are notable for their unique properties including acidity, hydrolytic stability, structures, and spectroscopic properties. These characteristics make them valuable in organic synthesis, analytical chemistry, materials chemistry, biology, and medicine (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).
Antibacterial and Antifungal Applications : Derivatives like 5-Trifluoromethyl-2-formylphenylboronic acid exhibit antibacterial properties, showing moderate activity against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus (Adamczyk-Woźniak et al., 2020). Another study found that 4-fluoro-2-formylphenylboronic acid, an analogue of Tavaborole, had potent antifungal activity against various fungi and Candida (Borys et al., 2019).
Intramolecular Interactions : Intramolecular hydrogen bonding in 2-fluorophenylboronic acid stabilizes its coupling constant, a property not found in 2-fluorophenol (Silla et al., 2013).
Cancer Research : Phenylboronic acid derivatives, including those related to 2-fluorophenylboronic acid, have shown promising antiproliferative and proapoptotic properties in cancer cells, with a cell cycle-specific mode of action (Psurski et al., 2018).
Glucose Sensing : Some studies have demonstrated the use of monoboronic acid derivatives for detecting glucose in aqueous solutions, indicating potential for medical diagnostic applications (Huang et al., 2013).
Synthesis of Pharmaceuticals : 2-Fluorophenylboronic acid and its derivatives have been used in the synthesis of various pharmaceuticals. For example, a practical method for preparing 2-fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline has been developed, aiding in the cost-effective production of flurbiprofen (Qiu et al., 2009).
Fluorescent Amino Acids in Chemical Biology : The use of fluorescent amino acids, potentially derived from 2-fluorophenylboronic acid, has revolutionized chemical biology by enabling non-invasive studies in cells and organisms (Cheng et al., 2020).
Electrochemical Detection of Saccharides : An electrochemical approach using 2-fluorophenylboronic acid and dopamine has been developed for the detection of saccharides, showing potential for diagnostic applications (Li et al., 2013).
Determination of Stable Forms : Studies have been conducted to determine the most stable forms of 2-fluorophenylboronic acid, revealing its unique properties and potential applications (Erdoğdu, Güllüoǧlu, & Kurt, 2009).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with protective gloves and eyewear in a ventilated area .
Future Directions
The introduction of fluorine into an aromatic ring of phenylboronic acid enhances its Lewis acidity, but makes it prone to the hydrodeboronation reaction . The pKa values obtained by potentiometric and spectrophotometric methods are in good agreement . This suggests that further studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
properties
IUPAC Name |
(2-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSLIRFWJPOENV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941836 | |
Record name | (2-Fluorophenyl)boronato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorophenylboronic acid | |
CAS RN |
1993-03-9 | |
Record name | (2-Fluorophenyl)boronato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluorophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.